Carzenide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action and Inhibition Profile

Carzenide exerts its effects by inhibiting carbonic anhydrase (CA) enzymes. CAs are a widespread family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In humans, the dysregulation of specific CA isoforms is linked to various diseases [1].

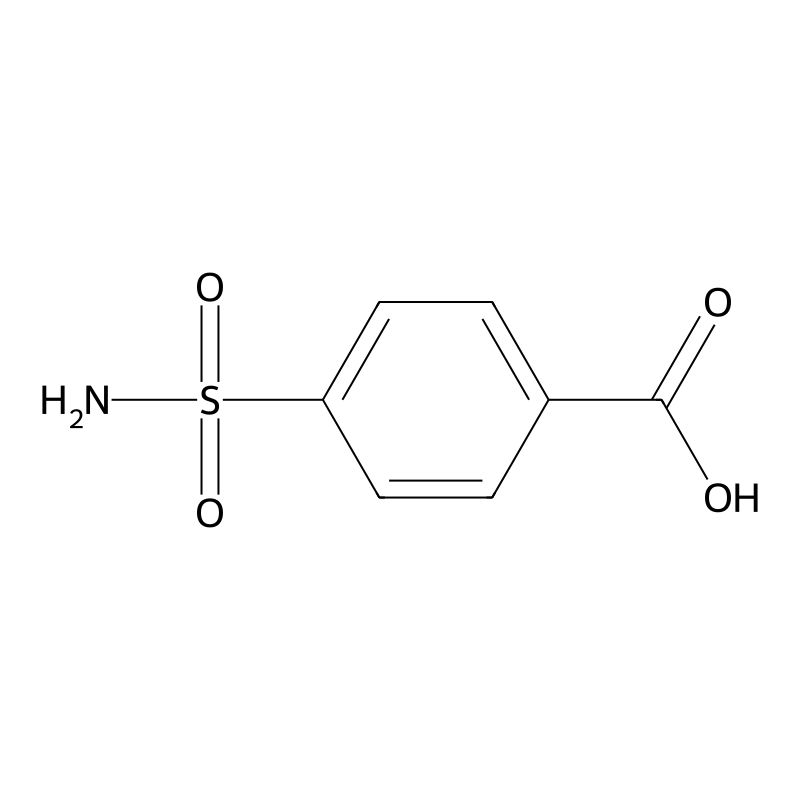

- Molecular Mechanism: this compound contains a sulfonamide group (-SO₂NH₂) that directly binds to the zinc ion at the active site of carbonic anhydrase enzymes. This binding blocks the normal catalytic activity of the enzyme [1].

- Inhibition Profile: The inhibitory strength of a compound is measured by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. The following table summarizes the activity of this compound and a reference compound against key human CA (hCA) isoforms:

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| This compound | Information not specific in results | Strong CAII inhibitor [2] | Information not specific in results | Information not specific in results |

| AAZ (Acetazolamide) | 250 | 12.1 | 25.8 | 5.7 [1] |

The "tail approach" is a recognized strategy in drug design to enhance the selectivity of CAIs. While this compound itself has a carboxylic acid group, researchers have developed more complex sulfonamide-based inhibitors with tailored ureidoethylaminobenzyl tails. These tails interact with amino acid residues at the entrance of the enzyme's cavity, which vary between isoforms, thereby improving selectivity. For instance, one such tailored inhibitor (compound 34) demonstrated a Kᵢ of 2.8 nM against hCA II [1].

Synthesis and Experimental Methodology

A modern synthetic method for producing this compound focuses on the oxidation of p-toluenesulfonamide, offering an environmentally friendly alternative to traditional processes that used heavy metal oxidants [3] [4].

Synthesis of this compound from p-toluenesulfonamide [3] [4]

Detailed Oxidation Protocol [4]:

- Reaction Setup: In a 500 mL four-neck flask, combine 17.1 g (100 mmol) of p-toluenesulfonamide, 16.6 g (110 mmol) of sodium bromate (NaBrO₃), and 0.1 g (1 mmol) of sodium bromide (NaBr).

- Solvent Addition: Add 150 mL of water as the solvent and initiate stirring.

- Dissolution and Heating: Heat the mixture to 95°C until the solids completely dissolve (approximately 30 minutes).

- Acid Addition: Once dissolved, add 7 g (71 mmol) of concentrated hydrochloric acid (HCl, 37% w/w) dropwise at a rate of 0.6 mL/min. A color change to red is typically observed.

- Reaction Completion: Maintain the reaction mixture at 100°C with stirring for about 12 hours. The reaction is complete when the red color fades and a solid precipitate forms.

- Work-up: After cooling to room temperature, isolate the product by suction filtration.

- Purification: Wash the solid filter cake thoroughly with water and dry to obtain pure this compound.

Research Applications and Context

This compound is primarily used as a research tool to study the physiological and pathological roles of carbonic anhydrase isoforms.

- Epilepsy and Cancer Research: this compound has been explicitly mentioned in research contexts for epilepsy and cervical cancer [2]. This is because CA II and other isoforms are involved in processes like ion balance and pH regulation in the brain and tumor microenvironment.

- Tool Compound in Discovery: this compound represents a foundational "warhead" in CAI design. Its structure serves as a starting point for developing more potent and selective inhibitors. For example, recent research has created dual-targeting inhibitors that combine a sulfonamide warhead with other pharmacophores to simultaneously block carbonic anhydrase and the Wnt/β-catenin signaling pathway in multidrug-resistant cancer cells [5].

Key Considerations for Researchers

- Solubility and Storage: For in vitro assays, this compound is soluble in DMSO (100 mg/mL, ~497 mM). As a solid, it should be stored at -20°C for long-term stability [2].

- Selectivity Profile: While a potent CA II inhibitor, researchers targeting specific CA isoforms (e.g., the tumor-associated CA IX or XII) should consider the compound's selectivity or explore tailored inhibitors using the "tail approach" [1].

- Environmental Advantage: The oxidation synthesis method using alkali metal halates is a significant improvement over older chromate-based methods, aligning with greener chemistry principles by avoiding heavy metal pollution [3] [4].

References

- 1. Benzylaminoethyureido-Tailed Benzenesulfonamides [pmc.ncbi.nlm.nih.gov]

- 2. This compound (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]

- 3. Preparation method for p-carboxybenzene sulfonamide [patents.google.com]

- 4. Preparation method for p-carboxybenzene sulfonamide [eureka.patsnap.com]

- 5. 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic ... [pubmed.ncbi.nlm.nih.gov]

STAT3 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the STAT3 signaling pathway and the mechanism by which sulfamoylbenzamide derivatives, such as the lead compound B12, exert their inhibitory effect. STAT3 is a validated cancer therapy target, and its abnormal activation is found in approximately 70% of human tumors [1].

STAT3 pathway inhibition by sulfamoylbenzamide derivatives [1].

Quantitative Data on Key Sulfamoylbenzamide Derivatives

The research involved the design and synthesis of 52 novel compounds. The following table summarizes the physicochemical and biological activity data for the lead compound B12 and its predecessors compared to the original drug, Niclosamide [1].

| Compound Name | STAT3 Inhibitory Activity | Hydrophobicity (LogP) | Key Structural Features |

|---|---|---|---|

| Niclosamide | Lead compound, inhibits STAT3 phosphorylation [1] | Poor (specific value not stated) [1] | Original anthelmintic drug; used as a precursor [1] |

| NGT-02 | Decreased activity compared to Niclosamide [1] | Significantly improved [1] | Introduced -SO₂NH₂ group for improved hydrophobicity [1] |

| B12 | Equivalent or superior to Niclosamide [1] | Improved (specific value not stated) [1] | -SO₂NH₂ group with an ortho-chloro substitution [1] |

Experimental Protocols and Workflows

The foundational research for these inhibitors involved a standard workflow from compound design to biological validation.

Compound Design and Synthesis Workflow

The synthetic chemistry workflow for creating N-substituted sulfamoylbenzamide derivatives is outlined below [1].

Synthetic route for sulfamoylbenzamide STAT3 inhibitors [1].

Detailed Experimental Methodologies

Chemistry & Synthesis [1]

- Reaction Monitoring: Progress was tracked using analytical Thin-Layer Chromatography (TLC) on silica gel GF254 plates, with spots visualized under UV light at 254 nm or 365 nm.

- Purification: Final compounds were purified by column chromatography using silica gel (90–150 μM).

- Characterization: The purity and structure of all target compounds were confirmed using multiple techniques:

- Melting Point: Determined on an XT-4 micro melting point apparatus.

- Nuclear Magnetic Resonance (NMR): ¹H NMR spectra were recorded on 400 MHz or 500 MHz spectrometers using DMSO-d6 as the solvent.

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) data were obtained on a spectrometer with an ESI source.

Biological Activity assays [1]

- STAT3 Inhibition Potency: A dual luciferase reporter gene assay was used to measure the inhibitory activity of the synthesized compounds on the STAT3 signaling pathway. This is a standard cell-based assay that quantifies changes in gene expression driven by STAT3.

- Kinase Activity Profiling: A kinase assay was performed to evaluate the selectivity of the lead compound B12. This test confirmed that B12 directly inhibits STAT3 phosphorylation without significantly affecting other kinases like JAK2.

- Direct Target Engagement (CETSA): The Cellular Thermal Shift Assay (CETSA) was employed. This method is based on the principle that a small molecule binding to a protein (STAT3) can stabilize it against heat-induced denaturation. The experiment confirmed that compound B12 directly binds to STAT3 within the cellular environment.

- In Vivo Efficacy: The anti-tumor activity of B12 was evaluated in a xenograft mouse model using MDA-MB-231 breast cancer cells. The compound was administered by intragastric gavage and demonstrated superior efficacy in suppressing tumor growth compared to Niclosamide.

Key Research Insights and Conclusions

This foundational research on N-substituted sulfamoylbenzamide derivatives offers several critical insights for drug development professionals:

- Successful Drug Repurposing Strategy: Using the FDA-approved Niclosamide as a precursor provides a validated starting point, potentially de-risking early-stage development [1].

- Rational Structure-Based Design: The introduction of the -SO₂NH₂ group was a key rational modification aimed at improving both hydrophobicity and binding affinity to the STAT3 protein [1].

- Proof of Direct Target Engagement: The use of CETSA provides robust evidence of direct binding to the STAT3 protein in a cellular context, strengthening the mechanism of action claim [1].

- Promising Oral Bioavailability: The in vivo efficacy of compound B12 administered via intragastric gavage suggests improved oral bioavailability over Niclosamide, addressing a major historical limitation [1].

References

Carzenide initial investigation

Chemical Profile of Carzenide

The table below summarizes the core chemical and physical data for this compound.

| Property | Specification |

|---|---|

| CAS Registry Number | 138-41-0 [1] [2] [3] |

| IUPAC Name | 4-Sulfamoylbenzoic acid [1] [2] |

| Molecular Formula | C₇H₇NO₄S [1] [2] [4] |

| Molecular Weight | 201.20 g/mol [1] [2] [4] |

| Appearance | White to off-white powder [1] [3] |

| Melting Point | 285 - 295 °C (lit.) [5] [3] [6] |

| Boiling Point | 449 °C at 760 mmHg [5] [3] |

| Water Solubility | 453 mg/L at 25 °C [5] [3] [6] |

| Density | 1.536 g/cm³ [5] |

| Log P | 1.81330 [5] |

| pKa | 3.50 (at 25 °C) [3] |

| Hazard Codes | Xn, Xi [5] [3] [6] |

Biological Activity & Experimental Data

This compound functions as a strong, competitive inhibitor of carbonic anhydrase II (CAII) [1].

| Biological Aspect | Description |

|---|---|

| Primary Mechanism | Competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. |

| Research Applications | Studied in research contexts for epilepsy and cervical cancer [1]. Also used as a diuretic [3] [6]. |

| Cellular Assay (Example) | In HeLa cells, a 2-hour pretreatment with 100 µM this compound rendered the fluorescence signal induced by FMRs-CA negligible [1]. |

| Metabolic Information | Major circulating metabolite of the drug Mafenide (HY-B0614) in plasma [1]. |

Experimental Context for CA Inhibition

Research in carbonic anhydrase inhibitors (CAIs) like this compound often involves specific assay protocols and structural strategies to understand their binding and efficacy [7].

Standard Inhibition Assay Protocol

The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibition constant (Kᵢ) of CAIs [7]. Here is a generalized workflow:

- Preparation: Purify the recombinant human CA isoform (e.g., hCA I, II, IX, XII).

- Reaction Setup: Prepare a solution of the enzyme in buffer at a controlled pH (e.g., 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4).

- Inhibitor Incubation: Incubate the enzyme with varying concentrations of the inhibitor (this compound or a derivative) for a set period (e.g., 15 minutes to ensure complete binding).

- Kinetic Measurement: Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer. The instrument monitors the change in pH (via a colorimetric indicator like phenol red) as CO₂ is hydrated.

- Data Analysis: The initial rates of the reaction are calculated from the kinetic curves. The Kᵢ value is determined by fitting these rates against the inhibitor concentration using a non-linear regression analysis or the Cheng-Prusoff equation.

Structural Insights & The "Tail Approach"

The binding of sulfonamide-based CAIs like this compound involves coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site [7]. To improve potency and isoform selectivity, the "tail approach" is widely used. This strategy involves appending different chemical moieties (the "tail") to the inhibitor's core, which can then interact with specific amino acid residues at the rim of the enzymatic cavity [7]. The ureido moiety has been identified as a particularly suitable linker, as it helps stabilize the enzyme-inhibitor complex through hydrogen bonds [7].

Research Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow for assessing CAI activity and the core mechanism of this compound.

Research workflow for evaluating this compound, from synthesis to cellular assays.

Core mechanism of this compound as a carbonic anhydrase II (CAII) inhibitor.

Application in Research

As a specific CAII inhibitor, this compound is a valuable tool compound for:

- Pathophysiological Studies: Investigating the role of CAII in conditions like epilepsy and the acid-base balance within certain cancer microenvironments (e.g., cervical cancer) [1].

- Diuretic Research: Its diuretic property makes it useful for studying renal physiology and fluid balance [3] [6].

- Medicinal Chemistry: Serving as a lead structure or metabolite reference for the design of novel carbonic anhydrase inhibitors using strategies like the "tail approach" [1] [7].

References

- 1. This compound (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. Cas 138-41-0,this compound [lookchem.com]

- 4. 4-Sulfamoylbenzoic acid | this compound | Sulfamides [ambeed.com]

- 5. CAS No.138-41-0,this compound Suppliers [lookchem.com]

- 6. 138-41-0 C7H7NO4S this compound - HENAN SUNLAKE ENTERPRISE ... [sunlake.lookchem.com]

- 7. Benzylaminoethyureido-Tailed Benzenesulfonamides [pmc.ncbi.nlm.nih.gov]

Carzenide (4-Sulfamoylbenzoic acid): Basic Information

The table below summarizes the fundamental chemical data for Carzenide, which serves as the foundational segment for novel compound development [1].

| Property | Value / Description |

|---|---|

| CAS No. | 138-41-0 [1] |

| Formula | C7H7NO4S [1] |

| Molecular Weight | 201.20 g/mol [1] |

| SMILES | C1=C(C=CC(=C1)S(=O)=O)C(O)=O [1] |

| Synonyms | This compound [1] |

| XLogP3 | 0.5 [1] |

| Topological Polar Surface Area (TPSA) | 105.84 Ų [1] |

| Water Solubility (ESOL) | -1.61 (Log S); 4.92 mg/mL; Classed as "Very soluble" [1] |

Recent Research & Key Findings

A 2021 study designed and synthesized a new class of sulfonamides incorporating aminosaccharide tails based on the "sugar-tail" approach, using this compound as the initial segment [2]. The table below summarizes the key quantitative findings from this research.

| Aspect | Finding |

|---|---|

| Target Compounds | Glycoconjugated sulfonamide derivatives [2] |

| Evaluated Isoenzymes | hCA I, hCA II, hCA IX [2] |

| Most Effective Compound | 8d (a derived compound) [2] |

| Activity of Compound 8d | IC50 of 60 nM against hCA II (glaucoma-associated isoform) [2] |

| Comparison to this compound | Target compounds showed better CA inhibitory effects than this compound [2] |

| Physicochemical Properties | Good water solubility; neutral pH in solutions [2] |

| Corneal Cytotoxicity | Lower than Acetazolamide (AAZ) [2] |

| Metabolic Stability | Good stability in in vitro studies [2] |

| Binding Confirmation | Molecular docking studies confirmed interactions in hCA II active site [2] |

Experimental Workflow for Inhibitor Development

The following diagram outlines the high-level research workflow as described in the study [2]. The DOT script provided below it can be used to generate the diagram.

Diagram 1: Experimental workflow for the development of compound 8d, a this compound derivative, as a potential antiglaucoma drug.

How to Proceed for a Deeper Analysis

The information presented here is a starting point. For a more comprehensive understanding, you can:

- Locate the Primary Paper: Use the details provided (Journal: Bioorganic & Medicinal Chemistry Letters, DOI: 10.1016/j.bmcl.2021.128420) [2] to find the full article, which will contain exhaustive experimental protocols, comprehensive data, and detailed discussion.

- Conduct a Broader Literature Review: Search scientific databases for earlier papers on this compound itself to map its complete discovery and initial research timeline.

- Explore Patent Landscapes: Investigate patent filings related to this compound and its derivatives for information on commercial development and specific therapeutic formulations.

References

Carzenide preliminary findings

Carzenide Technical Profile

The table below summarizes the available chemical, biological, and commercial data for this compound.

| Category | Details |

|---|

| Chemical Identity | IUPAC Name: 4-Sulfamoylbenzoic acid [1] [2] Synonyms: Dirnate, NSC 2675 [2] | | Properties | CAS No.: 138-41-0 [1] [2] Molecular Formula: C7H7NO4S [1] [2] Molecular Weight: 201.20 g/mol [1] [2] Melting Point: 285-295 °C [2] Water Solubility: 453 mg/L at 25 °C [2] pKa: 3.50 (at 25°C) [2] | | Biological Activity & Applications | Primary Mechanism: Strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1] Research Applications: Studied for epilepsy and cervical cancer research [1] Additional Uses: Described as a diuretic and reagent for synthesizing other carbonic anhydrase inhibitors and anticonvulsant agents [2] | | Commercial & Safety | Availability: Available from chemical suppliers (e.g., MedChemExpress, Sigma-Aldrich, TCI) [1] [2] Purity: Typically 97% to >95.0% [2] Price (Example): ~$37.9 for 5g [2] Safety (GHS): Warning; may cause skin/eye irritation or respiratory irritation [2] |

Methodology for Deep-Learning-Based Drug Repurposing

While not specific to this compound, a relevant deep-learning protocol for identifying novel COX-2 inhibitors from FDA-approved drug libraries has been established [3]. This methodology can serve as a template for similar repurposing efforts for other targets. The workflow for this approach is illustrated below, and the detailed steps follow.

Workflow for deep-learning-based drug repurposing

Data Set Preparation and Preprocessing [3]

- Source: Obtain active and decoy (inactive) compound data sets for the target of interest from a database such as the Database of Useful Decoys: Enhanced (DUD-E).

- Featurization: Preprocess the compounds and compute molecular features using a cheminformatics toolkit like RDKit. This transforms molecular structures into a numerical format suitable for model training.

Deep-Learning Model Setup and Training [3]

- Model: Employ a Graph Convolutional Network (GraphConvMol) from the DeepChem library. This model represents a molecule as a graph (atoms as nodes, bonds as edges) and learns a representation vector through multiple rounds of message passing between connected atoms.

- Training: Split the data into training, validation, and test sets (e.g., 8:1:1). Train the model using cross-validation (e.g., 5-fold) to ensure robustness and avoid overfitting. Use metrics like the Matthews Correlation Coefficient (MCC) which is suitable for unbalanced data sets.

Prediction and Experimental Validation [3]

- Screening: Use the trained model to predict the activity of compounds from an FDA-approved drug library.

- In Silico Confirmation: Perform molecular docking of high-prediction candidates to simulate their binding to the target's active site and compare them to known inhibitors.

- In Vitro Confirmation: Conduct cell culture studies to experimentally validate the inhibitory activity of the candidate drugs.

Proposed Experimental Pathway for this compound

To build upon the preliminary findings for this compound, the following research pathway is suggested. The diagram below outlines the key stages from initial testing to mechanism exploration.

Proposed research pathway for this compound

- In Vitro CAII Inhibition Assay: Confirm and quantify this compound's potency and selectivity as a Carbonic Anhydrase II inhibitor using a standard enzymatic assay [1].

- Phenotypic Screening: Evaluate the compound's functional effects in disease-relevant cellular models, particularly for epilepsy and cervical cancer, as suggested by existing research [1].

- Target Identification: If this compound shows activity in phenotypic screens but the mechanism is unclear, use omics technologies (e.g., proteomics) to identify other potential protein targets or affected pathways.

- Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify which parts of the molecule are critical for its activity, guiding the development of more potent or selective derivatives [2].

Conclusion

This compound is a defined chemical entity with a known primary mechanism of action as a CAII inhibitor and suggested research applications [1]. The provided deep-learning workflow [3] offers a modern, validated methodology that could be adapted to systematically explore its potential for other indications.

References

Comprehensive Technical Guide: Core Concepts of Carzenide (4-Sulfamoylbenzoic Acid)

Introduction to Carzenide

This compound (CAS 138-41-0), chemically known as 4-Sulfamoylbenzoic Acid, represents a strategically important benzenesulfonamide derivative with significant pharmacological applications. This compound serves as a fundamental structural motif in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors (CAIs). This compound's molecular structure incorporates two key functional groups: a sulfonamide moiety that directly coordinates with the zinc ion in the carbonic anhydrase active site, and a carboxylic acid group that provides additional binding interactions and influences physicochemical properties. The compound exists as a white crystalline powder with characteristic thermal stability (melting point: 285-295°C) and moderate aqueous solubility (453 mg/L at 25°C), making it suitable for various pharmaceutical formulations. [1]

The significance of this compound extends beyond its direct biological activity to its role as a versatile molecular scaffold for structural elaboration. Researchers frequently employ this compound as a starting point for designing more selective and potent derivatives through strategic modifications at either the sulfonamide or carboxylic acid functionalities. This comprehensive technical review examines the chemical properties, mechanism of action, therapeutic applications, structure-activity relationships, and experimental protocols relevant to this compound, providing drug development professionals with essential information for leveraging this compound in their research programs. [1] [2]

Chemical and Physical Properties

Structural Characteristics

This compound possesses a well-defined molecular structure characterized by a benzene ring substituted at para-positions with sulfonamide and carboxylic acid functional groups. This symmetrical arrangement creates a balanced amphiphilic character that influences both its molecular interactions and physicochemical behavior. The compound's molecular formula is C₇H₇NO₄S, with a molecular weight of 201.2 g/mol. The presence of both hydrogen bond donor (sulfonamide NH₂) and acceptor (sulfonyl oxygen atoms, carboxyl oxygen) groups enables extensive intermolecular hydrogen bonding, which contributes to its crystalline nature and thermal stability. The ionizable functional groups (carboxylic acid pKa ≈ 3.50 and sulfonamide NH) allow the molecule to exist in different protonation states under physiological conditions, significantly affecting its membrane permeability and binding affinity to biological targets. [1]

Physicochemical Profile

The physicochemical properties of this compound reflect its dual hydrophilic-hydrophobic character, which directly impacts its pharmaceutical applicability and biological distribution. The following table summarizes key physicochemical parameters: [1]

| Property | Value/Range | Conditions/Method |

|---|---|---|

| Melting Point | 285-295 °C | Lit. |

| Boiling Point | 449 °C | At 760 mmHg |

| Flash Point | 225.4 °C | Not specified |

| Density | 1.5083 (estimate) | Rough estimate |

| Water Solubility | 453 mg/L | 25 °C |

| Vapor Pressure | 7.56×10⁻⁹ mmHg | 25 °C |

| Refractive Index | 1.6100 | Estimate |

| pKa | 3.50 | 25 °C |

| LogP | Not specified | Calculated |

The moderate aqueous solubility of this compound (453 mg/L at 25°C) presents both challenges and opportunities for pharmaceutical development. While this solubility is sufficient for some formulation approaches, researchers often employ salt formation (particularly sodium or potassium salts) or prodrug strategies to enhance dissolution rates for improved bioavailability. The compound's low vapor pressure (7.56×10⁻⁹ mmHg at 25°C) indicates minimal volatility concerns during manufacturing or storage. The estimated refractive index and density values provide useful parameters for quality control and analytical method development. [1]

Mechanism of Action and Pharmacological Profile

Carbonic Anhydrase Inhibition

This compound exerts its primary pharmacological effects through potent inhibition of the enzyme carbonic anhydrase (CA, EC 4.2.1.1). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthetic reactions. The sulfonamide group (-SO₂NH₂) in this compound acts as a zinc-binding group (ZBG), coordinating directly with the Zn²+ ion in the enzyme's active site through deprotonation of the nitrogen atom. This coordination displaces the hydroxyl group normally bound to zinc in the catalytic cycle, thereby preventing the enzyme from performing its normal hydration/dehydration function. [1] [2]

The specificity of inhibition varies across different CA isoforms, with this compound demonstrating significant activity against hCA I, hCA II, and hCA IX. Particularly notable is its effect on hCA II, the primary target for antiglaucoma agents, where it exhibits nanomolar-range inhibition. The benzoic acid moiety of this compound extends toward the hydrophilic region of the enzyme's active site, forming additional hydrogen bonds and van der Waals interactions with amino acid residues that line the binding pocket. These secondary interactions contribute to binding affinity and can influence isoform selectivity. Recent research has revealed that structural modifications to this compound, particularly through "tail approach" molecular engineering, can enhance specificity for disease-relevant isoforms while reducing off-target effects on ubiquitously expressed CA I and II. [2] [3]

Biochemical Pathway and Physiological Consequences

The following diagram illustrates the key biochemical pathway affected by this compound's mechanism of action and the resulting physiological effects:

Figure 1: Biochemical pathway of carbonic anhydrase inhibition by this compound and resulting physiological effects

As illustrated in the pathway above, this compound's inhibition of carbonic anhydrase has multifaceted physiological consequences depending on the specific tissue and CA isoform affected. In the renal proximal tubule, CA inhibition reduces bicarbonate reabsorption, leading to increased urine volume (diuresis) and excretion of sodium, potassium, and bicarbonate. This diuretic effect underlies this compound's application in managing edema and hypertension. In the ciliary processes of the eye, CA inhibition decreases aqueous humor secretion, resulting in reduced intraocular pressure beneficial for glaucoma treatment. Additionally, CA inhibition in the central nervous system can suppress abnormal neuronal excitability, contributing to anticonvulsant effects, while inhibition of tumor-associated CA IX may disrupt pH regulation in hypoxic cancers. [1]

Therapeutic Applications

Established Clinical Uses

This compound demonstrates several important therapeutic applications based on its pharmacological profile as a carbonic anhydrase inhibitor:

Diuretic Therapy: this compound promotes increased urine production (diuresis) by inhibiting carbonic anhydrase in the renal proximal tubule, specifically targeting CA IV isoforms attached to the tubular epithelium. This action reduces bicarbonate reabsorption, leading to osmotic diuresis and enhanced excretion of sodium, potassium, and water. The diuretic effect is valuable in managing conditions characterized by fluid retention such as congestive heart failure, hepatic cirrhosis, and certain forms of nephrotic syndrome. Compared to some classical diuretics, this compound produces a relatively mild diuretic effect, which may be advantageous in situations where aggressive diuresis is not required or could potentially cause electrolyte disturbances. [1]

Antiglaucoma Therapy: this compound effectively lowers intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary body of the eye through inhibition of CA II isoforms. The reduction in IOP helps prevent optic nerve damage and visual field loss in patients with open-angle glaucoma, representing a key therapeutic mechanism. Recent research has focused on developing this compound derivatives with improved topical ocular penetration and reduced systemic side effects. Studies have demonstrated that glycoconjugated sulfonamide derivatives based on the this compound core structure show enhanced inhibitory activity against hCA II (with IC₅₀ values as low as 60 nM), better water solubility, and lower corneal cytotoxicity compared to established CA inhibitors like acetazolamide, making them promising candidates for next-generation antiglaucoma medications. [1] [2]

Anticonvulsant Applications: this compound has demonstrated utility in managing certain seizure disorders, particularly epilepsy, through inhibition of CA isoforms in the central nervous system. The anticonvulsant mechanism likely involves CA-mediated changes in bicarbonate concentration that affect GABAergic neurotransmission and neuronal excitability. Additionally, this compound serves as a key synthetic intermediate in the production of more specialized anticonvulsant agents, contributing to the development of advanced therapeutic options for seizure control. [1]

Emerging Research Applications

Contemporary research has expanded the potential therapeutic applications of this compound and its derivatives into several novel areas:

Oncology: Researchers are exploring this compound-based compounds for targeting tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in various aggressive cancers and contribute to tumor acidification, invasion, and metastasis. The "tail approach" in molecular design has enabled creation of this compound derivatives with enhanced selectivity for these tumor-associated isoforms, potentially reducing off-target effects on ubiquitously expressed CA I and II. Structural studies have identified that active-site residues lining the hydrophobic pocket of different CA isoforms (especially positions 92 and 131) dictate positional binding and affinity of inhibitors, while tail groups modulate isoform specificity. [3]

Antimicrobial and Wound Healing: Recent investigations have incorporated the this compound structural motif into multifunctional antimicrobial agents, particularly through hybridization with other pharmacophores like coumarin derivatives. These hybrid molecules have demonstrated impressive antimicrobial activity against problematic pathogens including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus cereus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 40-50 μg/mL. Additionally, certain sulfonamide-coumarin hybrids have shown significant wound healing enhancement in murine models, promoting fibroblast migration, complete re-epithelialization, and formation of well-structured granulation tissue while reducing wound infection indicators. [4]

Structure-Activity Relationships (SAR)

The structure-activity relationship profile of this compound provides crucial insights for rational drug design aimed at enhancing potency, selectivity, and drug-like properties:

Fundamental SAR Principles

Zinc-Binding Group Optimization: The primary sulfonamide group (-SO₂NH₂) serves as an essential zinc-binding ligand that coordinates directly with the Zn²+ ion in the carbonic anhydrase active site. Maintenance of this group is critical for inhibitory activity, as replacement with other zinc-chelating moieties typically diminishes potency. However, N-substitution of the sulfonamide nitrogen can be strategically employed to modulate pharmacokinetic properties, with bulkier substituents often enhancing isoform selectivity by exploiting differences in the hydrophobic regions of various CA isoforms. [2] [3]

Aromatic Ring Modifications: The benzene ring provides a rigid scaffold that optimally positions functional groups within the enzyme active site. Electron-withdrawing substituents on the ring generally enhance sulfonamide acidity, potentially strengthening zinc coordination, while electron-donating groups typically reduce activity. Ring expansion or contraction generally diminishes activity, confirming the optimal nature of the benzene scaffold for positioning key functional groups. [3]

Carboxylic Acid Isosterism: The para-carboxylic acid moiety contributes to binding affinity through hydrogen bond interactions with residues in the active site cavity. Researchers have successfully replaced this group with various bioisosteres such as tetrazole, sulfonic acid, or acyl-sulfonamide groups while maintaining or enhancing CA inhibitory activity. These modifications can improve membrane permeability (particularly for central nervous system targets) or alter distribution patterns within the body. [2]

Advanced Molecular Engineering Strategies

Recent research has employed sophisticated molecular design approaches to enhance the therapeutic potential of this compound-based inhibitors:

Tail Approach Development: The most productive strategy for optimizing this compound derivatives has been the "tail approach", which involves appending various functional groups to the primary sulfonamide nitrogen or carboxylic acid moiety while maintaining the essential zinc-binding capability. This approach has yielded compounds with significantly enhanced isoform selectivity, particularly for targeting disease-associated CA isoforms over ubiquitously expressed off-target isoforms. For instance, incorporation of aminosaccharide tails has generated derivatives with improved water solubility, neutral pH profiles, and reduced corneal irritation potential, making them superior candidates for topical antiglaucoma formulations. [2]

Glycoconjugation Strategies: Recent innovations have focused on carbohydrate-based conjugation to enhance the physicochemical and pharmacological properties of this compound derivatives. Studies have demonstrated that incorporating aminosaccharide tails yields compounds with exceptional CA II inhibitory activity (IC₅₀ = 60 nM for leading compound 8d), improved water solubility, and favorable safety profiles. These glycoconjugated derivatives maintain effective CA inhibition while acquiring properties more suitable for ocular administration, including reduced corneal cytotoxicity compared to reference standards like acetazolamide. [2]

The following table summarizes key structure-activity relationship findings for this compound derivatives: [2] [3]

| Structural Modification | Effect on CA Inhibition | Impact on Physicochemical Properties | Therapeutic Advantage |

|---|---|---|---|

| Sulfonamide N-substitution | Varies with substituent size/bulk | Increased lipophilicity with larger groups | Enhanced isoform selectivity |

| Carboxylic acid bioisosteres | Generally maintained | Altered pKa and solubility | Improved bioavailability |

| Aminosaccharide conjugation | Enhanced (IC₅₀ 60 nM for hCA II) | Increased water solubility, neutral pH | Reduced ocular irritation |

| Ring halogenation | Moderate enhancement | Increased lipophilicity | Potential for CNS targeting |

Experimental Protocols and Methodologies

Synthesis and Analytical Characterization

Synthetic Routes to this compound: this compound can be synthesized through several established synthetic pathways with varying yields and practicality:

From p-Toluenesulfonamide: This conventional route involves potassium permanganate-mediated oxidation of commercially available p-toluenesulfonamide (CAS 70-55-3). Typical procedure: Dissolve p-toluenesulfonamide (5.0 g, 29.2 mmol) in 1M NaOH solution (100 mL) with heating. Add potassium permanganate (9.0 g, 57.0 mmol) portionwise to the vigorously stirred solution at 70-90°C over 30 minutes. Continue heating and stirring for 2 hours until the oxidation is complete (monitored by TLC). Filter the hot mixture to remove manganese dioxide solids, and acidify the filtrate carefully with concentrated sulfuric acid to pH 2-3 at 0°C. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid (typical yield: 90%). [1]

From p-Carboxybenzenesulfonyl Chloride: This alternative approach begins with p-carboxybenzenesulfonyl chloride (CAS 10130-89-9). Typical procedure: Suspend p-carboxybenzenesulfonyl chloride (5.0 g, 22.6 mmol) in anhydrous methanol (50 mL) and cool to -5°C using an ice-salt bath. Slowly add concentrated ammonium hydroxide (15 mL) dropwise with vigorous stirring, maintaining the temperature below 0°C. After complete addition, allow the reaction mixture to warm slowly to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure, and triturate the residue with dilute hydrochloric acid (1M). Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to obtain pure this compound (typical yield: 53%). [1]

Analytical Characterization: Comprehensive characterization of synthesized this compound should include:

- Melting Point Determination: Analyze using standard capillary methods (expected range: 285-295°C). [1]

- Spectroscopic Analysis: Record FT-IR spectrum (KBr pellet) showing characteristic absorptions at ~1690 cm⁻¹ (C=O stretch, carboxylic acid), ~1340 and ~1150 cm⁻¹ (SO₂ asymmetric and symmetric stretches), and ~3250 cm⁻¹ (NH stretch). Obtain ¹H NMR spectrum (DMSO-d₆) with expected signals at δ 13.0 (broad, 1H, COOH), δ 7.90 (d, 2H, ArH), δ 7.70 (d, 2H, ArH), and δ 7.30 (broad, 2H, SO₂NH₂). [1]

- Purity Assessment: Determine by reverse-phase HPLC (C18 column, mobile phase: methanol/water/acetic acid 40:59:1, flow rate: 1.0 mL/min, UV detection at 254 nm). [1]

Biological Activity Evaluation

Carbonic Anhydrase Inhibition Assay: The following standardized protocol enables quantitative evaluation of this compound's inhibitory activity against various CA isoforms:

Equipment and Reagents: Purified human carbonic anhydrase isoforms (hCA I, II, IX, etc.), p-nitrophenyl acetate (p-NPA) as substrate, phosphate buffer (50 mM, pH 7.4), UV-visible spectrophotometer with temperature control, multi-channel pipettes, 96-well microplates. [2] [3]

Procedure:

- Prepare stock solutions of this compound in DMSO (typically 10 mM) and serially dilute in assay buffer to appropriate concentrations (usually 0.1 nM to 100 μM).

- Prepare enzyme solution by diluting purified CA isoform in phosphate buffer to a working concentration of 10 nM.

- In a 96-well plate, add 50 μL of inhibitor solution (or buffer alone for controls) to 100 μL of enzyme solution. Include appropriate controls (no enzyme, no inhibitor, vehicle control).

- Pre-incubate the mixture at 4°C for 15 minutes to allow enzyme-inhibitor equilibrium.

- Initiate the reaction by adding 50 μL of p-NPA substrate solution (final concentration 0.5-1.0 mM).

- Immediately monitor the increase in absorbance at 348 nm for 3-5 minutes using a temperature-controlled spectrophotometer (25°C).

- Calculate reaction velocities from the linear portion of the absorbance-time curve.

Data Analysis: Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression analysis. Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [S]/Kₘ), where [S] is substrate concentration and Kₘ is the Michaelis constant for the enzyme-substrate pair. [2] [3]

Advanced Evaluation Techniques: For comprehensive characterization of promising derivatives:

X-ray Crystallography: Grow crystals of CA-inhibitor complexes using hanging drop vapor diffusion methods. Determine high-resolution structures to visualize binding modes and molecular interactions. This approach has revealed how active-site residues at positions 92 and 131 in various CA isoforms dictate inhibitor positioning and affinity. [3] [5]

Molecular Modeling and Docking: Perform computational docking studies using crystal structures of CA isoforms (PDB IDs: 2FOM for CA II mimic, etc.). Utilize programs like MOE or AutoDock to predict binding orientations and energies. Implement molecular dynamics simulations to assess complex stability. These studies have confirmed that interactions between aminosaccharide fragments and the hydrophilic subpocket of the hCA II active site enhance inhibitory activity. [2] [6]

Cytotoxicity Assessment: Evaluate potential tissue toxicity using standard assays (MTT, LDH release) in relevant cell lines (e.g., corneal epithelial cells for antiglaucoma agents). Studies have demonstrated that glycoconjugated this compound derivatives show lower corneal cytotoxicity than acetazolamide, supporting their potential for topical ocular applications. [2]

Conclusion and Future Perspectives

This compound remains a structurally privileged scaffold in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors with therapeutic applications in glaucoma, epilepsy, and other conditions. The compound's well-defined mechanism of action, established structure-activity relationships, and versatility for molecular modification continue to make it valuable for drug discovery programs. Recent advances in structure-based drug design, fragment-based screening, and purification-agnostic workflows have created new opportunities for optimizing this compound-derived therapeutics with enhanced potency, selectivity, and drug-like properties. [1] [2] [5]

References

- 1. Cas 138-41-0,this compound [lookchem.com]

- 2. Discovery of novel aminosaccharide-based sulfonamide ... [bohrium.com]

- 3. Structure-Activity Relationships of Benzenesulfonamide ... [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N'-(1-(coumarin-3-yl)ethylidene) ... [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity-Relationships can be directly extracted ... [chemrxiv.org]

- 6. Structure activity relationship (SAR) and quantitative structure ... [bmcstructbiol.biomedcentral.com]

Chemical Profile of Carzenide

Carzenide is an organic compound with several documented names and identities, though details on its biological activity and pharmacological application in the search results are limited [1].

The table below summarizes its core chemical identity:

| Property | Description |

|---|---|

| Systematic Name | This compound [2] [1] |

| CAS Number | 138-41-0 [1] |

| Molecular Formula | C7H7NO4S [1] |

| Molecular Weight | 201.2 g/mol [1] |

| Appearance | White or almost white crystalline powder, uniform with no strong odor and an acidic taste [1] |

According to one source, this compound may be used as a pesticide residue analysis reagent due to its sensitivity and selectivity for detecting certain pesticides in food, contributing to food safety. It also serves as an important pharmaceutical intermediate in synthesizing antibiotics, anti-inflammatory, and anticancer drugs, and has applications in synthesizing dyes, pigments, and as a catalyst or derivatizing agent [1].

A Guide to Graphviz for Technical Diagrams

For creating professional diagrams for whitepapers, Graphviz's DOT language offers precise control. Here is how to implement the user's specifications.

Core DOT Language Syntax

The abstract grammar for a Graphviz document is [3]:

Key elements include [3]:

- Use

digraphfor directed graphs (edges with arrows) andgraphfor undirected graphs. - The

strictkeyword prevents the creation of multiple edges between the same two nodes. - Statements can define nodes, edges, and attributes, with semicolons being optional for readability.

Defining Nodes and Edges with Custom Styles

Node and edge statements allow for extensive attribute customization [3].

- Basic Node:

NodeName [label="My Label", shape=box, style=filled, fillcolor="#34A853"] - Basic Edge:

NodeA -> NodeB [label="process", color="#EA4335", labeldistance=2.5]

Critical Node Styling for Readability: When using style=filled, you must explicitly set the fontcolor to ensure high contrast against the fillcolor [4]. The palette provides light (#F1F3F4, #FFFFFF) and dark (#202124, #5F6368) colors for this purpose.

- Example: For a node with

fillcolor="#34A853"(a medium green), usefontcolor="#202124"(dark gray) for good contrast.

Approved Color Palette and Application

The specified palette can be used for color (outline, text, and edge color), fillcolor (node interior), and bgcolor (graph background) [5].

| Color Role | HEX Code | Use Case Example |

|---|---|---|

| Primary Blue | #4285F4 |

Primary node color, main edges |

| Accent Red | #EA4335 |

Terminal nodes, highlighting, alerts |

| Accent Yellow | #FBBC05 |

Intermediate processes, warnings |

| Accent Green | #34A853 |

Success states, positive outcomes |

| Background/Text | #FFFFFF |

Graph background, text on dark nodes |

| Background/Text | #F1F3F4 |

Node fill, text on dark nodes |

| Background/Text | #202124 |

Graph background, primary text color |

| Background/Text | #5F6368 |

Node fill, secondary text |

Colors can be applied directly as attribute values, such as color="#4285F4" [5].

Example: Experimental Workflow Diagram

The following DOT code creates a directed graph that could represent a simple experimental workflow, implementing all the specified rules.

This diagram illustrates a linear experimental process with color-coded stages and labeled transitions.

Information Gaps and Research Suggestions

The available search results lack the in-depth data required for a comprehensive technical whitepaper. Specifically missing are:

- Detailed Experimental Protocols: Methodologies for synthesis, analysis, or bioactivity testing.

- Quantitative Data: Pharmacological parameters, kinetic data, or experimental results.

- Mode of Action: Descriptions of biological targets or signaling pathways.

To obtain this critical information, I suggest you:

- Consult specialized scientific databases like PubMed, SciFinder, or Reaxys for peer-reviewed literature on this compound.

- Search patent databases for original drug development and synthesis documentation.

References

A Framework for Drug Discovery Hypothesis Generation

The process of generating a testable drug hypothesis often starts with identifying a biological target implicated in a disease and then proposing a compound that can safely and effectively modulate this target.

The workflow below outlines this multi-stage process, integrating computational and experimental validation [1].

Figure 1: A systematic workflow for generating and validating a drug discovery hypothesis, from target identification to experimental design.

Core Investigation Areas for a New Compound

If "Carzenide" is your candidate molecule, your research should systematically address the following questions. The table below outlines key investigative areas and examples of the experimental data you would need to gather.

| Investigation Area | Key Questions | Exemplary Data & Experiments (from Literature) |

|---|

| 1. Primary Target & Mechanism | What is the primary molecular target? What is the mechanism of action? | Target Identification: Deep-learning model prediction of novel COX-2 inhibition by Vismodegib [1]. Binding Analysis: Molecular docking to confirm binding to the target's active site, comparing to known inhibitors [1]. | | 2. Physicochemical Properties | What are the key properties (e.g., solubility, log P)? Do they favor drug-likeness? | Lipophilicity: Measurement of LogP values to assess and improve hydrophobicity, as done for Niclosamide derivatives [2]. | | 3. In Vitro Potency & Selectivity | How potent is the compound? Is it selective over related targets? | Enzyme Inhibition: Determination of inhibition constant (KI) against target enzymes [3] [4]. Isoform Selectivity: Profiling against multiple enzyme isoforms to establish selectivity [3] [5]. | | 4. Cellular & Functional Activity | Does it have the desired effect in cells? | Cell-Based Studies: Confirmation of target engagement and functional effects in cell cultures [1]. Antiproliferative Activity: Evaluation of cytotoxicity and GI% in cancer cell line panels [5]. Mechanistic Studies: Analysis of cell cycle arrest and induction of apoptosis [5]. |

Suggested Research Path Forward

Given the lack of specific data on "this compound," here are practical steps to build your hypothesis:

- Clarify the Compound's Identity: Verify the name "this compound." It is possible the name is proprietary, experimental, or a code that is not in the public domain. Cross-reference chemical structures in patents or chemical databases.

- Conduct a Targeted Literature Search: Search for the specific biological target you are interested in (e.g., STAT3 [2], Carbonic Anhydrase IX [5], COX-2 [1]) alongside general terms like "sulfonamide inhibitor" to find structurally or mechanistically related compounds.

- Leverage Public Data: Use open-access chemical and bioactivity databases to find compounds with similar structures and review their known targets and biological activities.

References

- 1. Vismodegib Identified as a Novel COX-2 Inhibitor via Deep ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-substituted sulfamoylbenzamide derivatives ... [sciencedirect.com]

- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological effects of novel ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new ... [nature.com]

Carzenide experimental protocol

Introduction to Carzenide

This compound, also known as 4-sulfamoylbenzoic acid, is primarily used as an organic synthetic intermediate in drug synthesis [1] [2]. It is described as having antispasmodic properties and is used in studies related to dysmenorrhea in women [2]. Its structure contains both a sulfonamide group, which is a common feature in many enzyme inhibitors, and a benzoic acid moiety [1].

The following table summarizes its key physicochemical properties:

| Property | Value / Description |

|---|---|

| CAS Number | 138-41-0 [1] [2] |

| Molecular Formula | C7H7NO4S [1] [2] |

| Molecular Weight | 201.20 g/mol [1] [2] |

| Appearance | White to off-white solid powder [1] |

| Melting Point | 285-295 °C [1] |

| SMILES | O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 [1] [2] |

| Solubility (DMSO) | ~100 mg/mL (~497.02 mM) [1] |

Experimental Protocols

The following protocols are generalized for working with sulfonamide-based compounds like this compound in a drug discovery context, based on common practices in the field.

Protocol 1: Sample Preparation for In Vitro Assays

This protocol outlines the preparation of stock and working solutions of this compound.

Preparation of Stock Solution (100 mM in DMSO)

- Bring the this compound powder and anhydrous DMSO to room temperature.

- Accurately weigh 20.12 mg of this compound (MW: 201.20 g/mol) using an analytical balance.

- Transfer the compound to a 1 mL volumetric flask.

- Add anhydrous DMSO to the volume of 1 mL. Vortex or sonicate until the solid is completely dissolved.

- Label the solution clearly with the compound name, concentration, date, and your initials.

- Aliquot and Storage: Aliquot the stock solution into smaller volumes (e.g., 50-100 µL) in cryogenic vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months) [1].

Preparation of Working Solution

- Thaw the stock solution at room temperature and vortex briefly before use.

- Dilute the stock solution to the desired concentration using an appropriate assay buffer or culture medium.

- Note: The final concentration of DMSO in the biological assay should typically be kept below 0.1-1.0% (v/v) to maintain cell viability and avoid solvent toxicity.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are a common target for sulfonamide compounds [3] [4]. This protocol uses a stopped-flow CO2 hydrase assay, a standard method in the field [3] [4].

- Principle: The assay measures the initial rate of CO2 hydration by detecting the pH change using a colorimetric indicator like phenol red. A slower reaction rate indicates stronger enzyme inhibition [3] [4].

- Workflow: The following diagram illustrates the key steps and decision points in the CA inhibition assay procedure.

- Procedure:

- Enzyme Preparation: Reconstitute the desired human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) according to the supplier's instructions. Keep on ice.

- Inhibitor Incubation: Pre-incubate the hCA enzyme with varying concentrations of the this compound working solution (or a reference inhibitor like Acetazolamide, AAZ) for a set time (e.g., 15-30 minutes) at room temperature or 4°C.

- Assay Execution: Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus. Load a CO2-saturated buffer solution with a indicator into the second syringe.

- Data Collection: Rapidly mix the solutions and record the change in absorbance over time. Perform each measurement in triplicate.

- Data Analysis: Calculate the initial rate (vi) for each reaction. The percentage inhibition is calculated as:

% Inhibition = [1 - (vi(inhibitor) / vi(control))] × 100. The inhibition constant (KI) can be determined by fitting the data to an appropriate inhibition model [3] [4].

Application Notes & Safety

- SAR Context: this compound features a primary sulfonamide group (-SO2NH2) which is known to bind to the zinc ion in the active site of carbonic anhydrases [3]. Modifications to its structure, particularly using the "tail approach" by adding functional groups to the benzoic acid moiety, are common strategies to enhance potency and selectivity towards specific CA isoforms [3] [4].

- Handling and Storage:

- This compound is intended for research use only and not for human consumption [1] [2].

- Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses.

- Store the powder at -20°C. Protect from moisture and light [1].

- Troubleshooting:

- Low Activity: Confirm the integrity and concentration of the enzyme and inhibitor stock solutions. Ensure the assay pH and buffer conditions are optimal for the specific CA isoform.

- Poor Solubility: If this compound does not dissolve completely in DMSO, brief sonication in a water bath can be applied. For in vivo studies, more complex formulations using co-solvents like SBE-β-CD in saline or corn oil may be required [1].

Research Gaps and Future Directions

A significant finding from the search is that while this compound is commercially available and its basic properties are listed, the literature lacks detailed, peer-reviewed biological protocols and results specifically for this compound. Most research focuses on more complex benzenesulfonamide derivatives [3] [4] [5]. Therefore, the protocols provided are based on standard methods for compounds of this class. Future work with this compound would involve applying these general protocols to generate specific inhibitory data (KI values) against various CA isoforms and other potential targets.

References

- 1. | bioactive compound | CAS# 138-41-0 | InvivoChem this compound [invivochem.com]

- 2. | TargetMol this compound [targetmol.com]

- 3. Development of novel amino-benzenesulfonamide ... [sciencedirect.com]

- 4. Benzylaminoethyureido-Tailed Benzenesulfonamides [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-substituted sulfamoylbenzamide derivatives ... [sciencedirect.com]

Chemical and Physical Properties of Carzenide

The following table consolidates key quantitative data for Carzenide (CAS 138-41-0), which is essential for planning laboratory experiments.

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Registry Number | 138-41-0 | - | [1] |

| Molecular Formula | C7H7NO4S | - | [1] |

| Molecular Weight | 201.20 | g/mol | [1] |

| Melting Point | 286 | °C | [1] |

| IUPAC Name | 4-(aminosulfonyl)benzoic acid | - | [1] |

| SMILES | C1=C(C=CC(=C1)S(N)(=O)=O)C(O)=O | - | [2] |

| Topological Polar Surface Area (TPSA) | 105.84 | Ų | [2] |

| Enthalpy of Fusion (ΔfusH°) | 29.80 | kJ/mol | [3] |

| Boiling Point (Tboil) | 657.58 | K | [3] |

| log P (Consensus) | 0.22 | - | [2] |

| Water Solubility (ESOL) | 4.92 | mg/mL | [2] |

| GI Absorption | High | - | [2] |

| BBB Permeant | No | - | [2] |

Suggested General Laboratory Protocols

The following protocols are generalized for a compound with this compound's properties, as specific methodological literature was not available.

Protocol 1: Recrystallization of this compound

This protocol aims to purify crude this compound based on its reported melting point and solubility.

- Materials: Crude this compound, a suitable solvent (e.g., water, ethanol, or a mixture based on experimental determination).

- Procedure:

- Dissolve the crude solid in a minimal volume of hot solvent.

- Filter the hot solution through filter paper to remove any insoluble impurities.

- Allow the filtrate to cool slowly to room temperature, then further cool it in an ice bath to promote crystal formation.

- Collect the purified crystals via vacuum filtration and wash with a small amount of cold solvent.

- Dry the crystals under vacuum. The high melting point (286°C) suggests a stable crystalline solid [1].

- Analysis: Determine the purity by measuring the melting point and using analytical techniques like HPLC.

Protocol 2: Analytical Sample Preparation for Spectroscopic Studies

This protocol prepares this compound for analysis using techniques like IR spectroscopy, leveraging the available spectrum [1].

- Materials: Purified this compound, IR-grade potassium bromide (KBr), a suitable solvent (e.g., DMSO-d6 or CDCl3) for NMR studies.

- Procedure for IR Spectroscopy (KBr Pellet):

- Finely grind 1-2 mg of purified this compound with approximately 200 mg of dry KBr.

- Transfer the mixture to a die and compress under vacuum to form a clear pellet.

- Acquire the IR spectrum and compare it with the reference spectrum (Coblentz Society No. 08916) [1].

- Procedure for Solution-Based Studies:

- Prepare a stock solution of this compound in a solvent like DMSO, given its calculated solubility of ~4.92 mg/mL [2].

- Perform serial dilutions in aqueous buffers for subsequent assays. The consensus Log P of 0.22 indicates moderate hydrophilicity, which can guide solvent choice for partitioning experiments [2].

Experimental Workflow and Property Analysis

Since the search results do not describe this compound's biological signaling pathways, the following diagrams outline general experimental workflows based on its physicochemical profile.

Sample Preparation and Analysis Workflow

This diagram illustrates a logical flow for processing and analyzing this compound in a laboratory setting.

Property-Informed Experimental Design

This diagram shows how key physicochemical properties can guide specific experimental stages.

Important Notes for Researchers

- Data Gaps: The information provided is foundational. There is no data available in the search results on biological activity, toxicity, specific pharmacological protocols, or clinical applications. Further research in specialized databases is critical.

- Calculated Properties: Many thermodynamic properties (e.g., in [3]) are calculated, not experimentally measured. These should be verified empirically.

- Safety: The provided GHS hazard statements (H315, H319, H335) indicate potential skin, eye, and respiratory irritation [2]. Consult the full material safety data sheet (MSDS/SDS) before handling.

References

Comprehensive Research Methodology and Application Notes for Carzenide (CAS 138-41-0)

Introduction to Carzenide and Its Research Significance

This compound (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide derivative that has garnered significant research interest primarily for its potent inhibitory activity against carbonic anhydrase isoforms, particularly CA II and CA IX. This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, with demonstrated applications in investigating epilepsy, cervical cancer, and various solid tumors. This compound represents a promising zinc-binding pharmacophore that can be structurally modified to develop selective enzyme inhibitors with potential therapeutic applications. The compound's mechanism of action primarily involves competitive inhibition of carbonic anhydrase isozymes through coordination with the zinc ion at the enzyme's active site, making it a valuable tool for studying pH regulation, tumor metabolism, and microbial pathogenesis. [1] [2]

The growing research interest in this compound stems from its favorable physicochemical properties, including good water solubility and neutral pH characteristics in solution, which make it particularly suitable for pharmacological applications. Additionally, as the major circulating metabolite of Mafenide in plasma, this compound possesses relevant pharmacokinetic properties worthy of investigation. Recent studies have explored structural modifications of this compound using approaches such as the "tail method" to enhance its isoform selectivity and therapeutic index, particularly against tumor-associated carbonic anhydrase isoforms overexpressed in hypoxic cancer environments. This application note provides comprehensive methodological protocols and experimental details to support researchers in conducting rigorous and reproducible this compound studies. [1] [2]

Chemical Characterization and Physicochemical Properties

Structural and Basic Physicochemical Properties

This compound (C₇H₇NO₄S) has a molecular weight of 201.20 g/mol and appears as a white to off-white solid at room temperature. The compound features a benzenesulfonamide scaffold substituted with a carboxylic acid group at the para position, creating a zwitterionic structure that contributes to its solubility characteristics. The compound's chemical structure includes a sulfonamide group (R-SO₂NH₂) that serves as the zinc-binding moiety in carbonic anhydrase inhibition, while the carboxylic acid group provides additional sites for molecular interactions and chemical modifications. [1]

Table 1: Fundamental Physicochemical Properties of this compound [1]

| Property | Specification | Experimental Conditions |

|---|---|---|

| Molecular Formula | C₇H₇NO₄S | - |

| Molecular Weight | 201.20 g/mol | - |

| CAS Registry Number | 138-41-0 | - |

| Appearance | White to off-white solid | Room temperature |

| Purity | ≥99.45% | HPLC analysis |

| Solubility in DMSO | 100 mg/mL (497.02 mM) | Need ultrasonic; hygroscopic DMSO has significant impact on solubility |

Solubility and Storage Conditions

Solubility characteristics of this compound are crucial for designing experimental systems. The compound demonstrates high solubility in DMSO up to 100 mg/mL (497.02 mM), though this requires ultrasonic treatment and is significantly affected by hygroscopic DMSO. For biological applications, this compound can be prepared in aqueous solutions using specific protocols: 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO with 90% corn oil, both yielding clear solutions at concentrations ≥2.5 mg/mL (12.43 mM). The corn oil protocol is recommended for in vivo studies exceeding half a month duration. [1]

Storage stability requirements vary depending on the formulation. Powdered this compound remains stable for 3 years at -20°C or 2 years at 4°C. Solution-based stocks in DMSO maintain stability for 2 years at -80°C or 1 year at -20°C. It is recommended to aliquot stock solutions to prevent product inactivation from repeated freeze-thaw cycles. When preparing working solutions, use newly opened DMSO to minimize water absorption that can affect concentration accuracy and chemical stability. [1]

This compound as a Carbonic Anhydrase Inhibitor: Methodological Approaches

Enzymatic Inhibition Assays

Carbonic anhydrase inhibition studies for this compound employ standardized enzymatic assays that measure the conversion of CO₂ to bicarbonate. The standard protocol involves preparing recombinant human CA isoforms (I, II, IX, XII) in appropriate buffer systems (typically HEPES or Tris buffer at pH 7.4-8.3). The enzymatic reaction is monitored using a stopped-flow instrument that measures the time required for pH change through indicator dye displacement (commonly phenol red or m-cresol purple). This compound is typically pre-diluted in DMSO (with final DMSO concentration <2%) and incubated with the enzyme for 15-30 minutes before initiating the reaction with CO₂-saturated buffer. [2] [3] [4]

IC₅₀ determination requires testing this compound across a concentration range (typically from 0.1 nM to 100 μM) in triplicate measurements. Experimental controls must include enzyme-free blanks, inhibitor-free controls, and reference inhibitors (such as acetazolamide for comparison). This compound demonstrates particularly strong inhibition against CA II with IC₅₀ values in the nanomolar range, while recently developed derivatives have shown enhanced selectivity for CA IX (IC₅₀ = 10.93-25.06 nM) over CA II (IC₅₀ = 1.55-3.92 μM), representing an important consideration for tumor-targeting applications. [1] [2] [3]

Cellular Assay Protocols

Cellular validation of CA inhibition employs specific cell lines representing different pathological models. For anti-glaucoma research, corneal epithelial cells are treated with this compound (typically 1-100 μM) to assess cytotoxicity and inhibitory effects on cellular CA activity. For cancer research, triple-negative breast cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7) are utilized alongside normal breast cells (MCF-10A) for selectivity assessment. The standard protocol involves seeding cells in 96-well plates, allowing attachment for 24 hours, then treating with This compound solutions at varying concentrations for 24-72 hours. [1] [2] [3]

Cellular uptake studies for this compound derivatives employ HPLC methods for quantification. The typical workflow involves treating MDA-MB-231 cells with compounds (10-50 μM) for 2-4 hours, followed by washing with cold PBS, cell lysis, protein precipitation, and HPLC analysis using UV detection. For intracellular target engagement, fluorescence-based assays using specific dye probes (such as FMRs-CA) can demonstrate that this compound pretreatment (100 μM for 2 hours) renders the fluorescence signal negligible in CA-expressing cells, confirming effective cellular penetration and target binding. [1] [3]

Visualization of Methodological Approaches for this compound Research

Therapeutic Application Research Protocols

Anticancer Research Methodologies

Anticancer evaluation of this compound focuses on its ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in various solid tumors including breast, colon, and renal carcinomas. The standard cytotoxicity assessment employs the MTT or WST-1 assay following treatment with this compound or its derivatives (typically 1-100 μM) for 48-72 hours. Recent studies have identified specific this compound derivatives (compounds 4b–c, 4e, 4g–h) that demonstrate significant inhibitory effects against breast cancer cell lines at concentrations ranging from 1.52–6.31 μM, with high selectivity indices of 5.5 to 17.5 times compared to normal breast cells. [3] [4]

Mechanistic studies for apoptosis induction apply the Annexin V-FITC/propidium iodide double staining protocol followed by flow cytometry analysis. The standard method involves treating MDA-MB-231 cells with this compound derivatives at their IC₅₀ concentrations for 24-48 hours, followed by staining and analysis. The most active derivative (4e) has demonstrated a 22-fold increase in annexin V-FITC percentage compared to control, indicating significant apoptosis induction. Additional mechanistic insights can be gained through Western blot analysis of apoptosis markers (caspase-3, PARP cleavage) and cell cycle analysis using PI staining and flow cytometry. [3]

Table 2: Anticancer Profiling of this compound Derivatives [3]

| Derivative | IC₅₀ MDA-MB-231 (μM) | IC₅₀ MCF-7 (μM) | Selectivity Index | CA IX IC₅₀ (nM) | Apoptosis Induction |

|---|---|---|---|---|---|

| 4b | 3.45 | 4.12 | 8.7 | 18.24 | Moderate |

| 4c | 2.89 | 3.67 | 9.3 | 15.71 | Moderate |

| 4e | 1.52 | 2.14 | 17.5 | 10.93 | Strong (22-fold) |

| 4g | 2.31 | 3.05 | 11.2 | 12.45 | Strong |

| 4h | 2.87 | 3.52 | 9.8 | 25.06 | Strong |

Antimicrobial Research Applications

Antimicrobial evaluation of this compound derivatives leverages the discovery that bacterial carbonic anhydrases represent potential antibacterial targets. The standard broth microdilution method according to CLSI guidelines is employed to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) pathogens. This compound derivatives (4e, 4g, and 4h) have demonstrated significant inhibition at 50 μg/mL concentration with 80.69%, 69.74%, and 68.30% growth inhibition against S. aureus respectively, compared to 99.2% for ciprofloxacin positive control. [3]

Anti-biofilm activity assessment utilizes crystal violet staining assays to quantify biofilm formation inhibition. The protocol involves growing bacterial biofilms in 96-well plates, treating with sub-MIC concentrations of this compound derivatives (typically 10-25 μg/mL) for 24 hours, followed by staining, destaining, and absorbance measurement at 570-595 nm. Specific derivatives (4g and 4h) have shown potent anti-biofilm inhibition of 79.46% and 77.52% against K. pneumoniae, suggesting potential applications for preventing medical device-associated infections. Additional studies can include time-kill kinetics assays and combination studies with conventional antibiotics to assess synergistic effects. [3]

Computational and Analytical Methods

Molecular Docking Protocols

Molecular docking studies provide critical insights into this compound's binding mode within carbonic anhydrase active sites. The standard protocol begins with protein preparation using CA isoforms (typically PDB IDs: 5FL6 for CA IX, 3HS4 for CA II) by removing water molecules, adding hydrogen atoms, and optimizing hydrogen bonding networks. This compound structure is prepared through energy minimization using molecular mechanics force fields (MMFF94 or similar). Docking simulations employ programs such as AutoDock Vina or GOLD, with the zinc ion parameters carefully defined to allow proper coordination geometry. [2] [3] [4]

The docking protocol must account for the zinc-binding sulfonamide group through appropriate constraint settings. Key interactions to analyze include: 1) coordination between the sulfonamide nitrogen and the zinc ion, 2) hydrogen bonding with Thr199 and Thr200, 3) hydrophobic interactions with the "hydrophobic wall" (Phe91, Val121, Phe131, Val135, Leu141, Leu198, Pro202), and 4) hydrophilic interactions with the "hydrophilic side" (His64, Asn62, His67, Gln92). Successful docking should reproduce the known binding orientation where the sulfonamide group coordinates the zinc ion while the benzoic acid moiety extends toward the active site entrance. [2] [3] [4]

ADMET Profiling and Analytical Methods

ADMET profiling of this compound employs both in vitro assays and in silico predictions. Key experimental assessments include: 1) Metabolic stability in liver microsomes (human and rodent) with LC-MS/MS quantification of parent compound depletion, 2) CYP450 inhibition screening against major isoforms (3A4, 2D6, 2C9, 1A2, 2C19) using fluorescent or LC-MS/MS substrates, 3) Plasma protein binding by equilibrium dialysis or ultrafiltration, and 4) Cytotoxicity in relevant cell lines (HepG2 for hepatotoxicity, HEK293 for renal toxicity). This compound derivatives have demonstrated good metabolic stability in vitro and lower corneal cytotoxicity than acetazolamide, making them suitable for further development. [2] [3]

Analytical quantification of this compound typically employs reversed-phase HPLC methods with UV detection. The standard method utilizes a C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection wavelength of 240-260 nm. For cellular uptake studies, mass spectrometry detection provides enhanced sensitivity, with ESI-positive mode typically used for detection of [M+H]+ ion at m/z 202.0. Sample preparation involves protein precipitation with acetonitrile or methanol followed by centrifugation and supernatant analysis. [1] [3]

Regulatory and Safety Considerations

Regulatory compliance for this compound research requires adherence to chemical safety regulations governed by agencies such as the EPA and FDA, particularly under the Toxic Substances Control Act (TSCA) framework. Researchers must maintain comprehensive documentation of chemical handling, storage, and disposal procedures. The evolving regulatory landscape emphasizing reduction of hazardous substances necessitates thorough environmental impact assessment of this compound synthesis and disposal methods. [5]

Safety protocols for laboratory handling of this compound should include appropriate personal protective equipment (lab coat, gloves, safety glasses), especially when handling powdered material to prevent inhalation or skin contact. While specific toxicity data for this compound is limited in the search results, related sulfonamide compounds require careful handling. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds. Researchers are advised to consult safety data sheets and implement proper ventilation, particularly when working with this compound in powdered form or when generating aerosols during experimental procedures. [5] [1]

Conclusion and Future Research Directions

This compound represents a versatile chemical scaffold with demonstrated applications in carbonic anhydrase inhibition, anticancer research, and antimicrobial studies. The methodological approaches outlined in this application note provide researchers with standardized protocols for evaluating this compound's biological activities and physicochemical properties. The continuing evolution of this compound derivatives through structure-based drug design, particularly using the "tail approach," offers promising avenues for developing more selective and potent inhibitors targeting specific carbonic anhydrase isoforms. [2] [3] [4]

Future research directions should focus on enhancing this compound's selectivity for tumor-associated CA IX over ubiquitously expressed CA II, improving its pharmacokinetic profile through prodrug strategies, and exploring combination therapies with established chemotherapeutic agents. Additionally, further investigation into this compound's applications in antimicrobial and anti-biofilm formulations represents a promising area of research. The continuous refinement of experimental protocols and development of more predictive in vitro and in silico models will accelerate the translation of this compound-based discoveries into potential therapeutic applications. [2] [3] [4]

References

- 1. This compound (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]